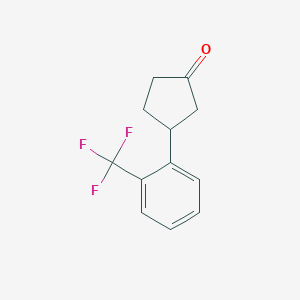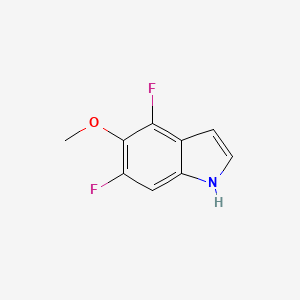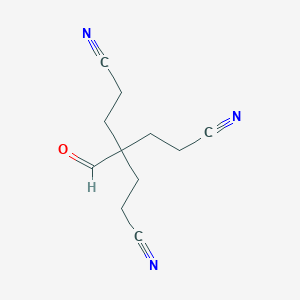![molecular formula C12H12N2S B13103579 2-[4-(2-Pyrimidinyl)phenyl]ethanethiol CAS No. 545424-24-6](/img/structure/B13103579.png)
2-[4-(2-Pyrimidinyl)phenyl]ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol is an organic compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanethiol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated pyrimidine in the presence of a palladium catalyst.
Introduction of the Ethanethiol Moiety: The final step involves the nucleophilic substitution of a halogenated phenyl derivative with ethanethiol under basic conditions.
Industrial Production Methods
Industrial production of 2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as sodium borohydride.
Substitution: The ethanethiol moiety can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted ethanethiol derivatives.
科学的研究の応用
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Chemical Biology: It serves as a probe for studying cellular processes and signaling pathways.
作用機序
The mechanism of action of 2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein activity and signaling pathways .
類似化合物との比較
Similar Compounds
2-(4-(Pyridin-2-yl)phenyl)ethanethiol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(4-(Thiazol-2-yl)phenyl)ethanethiol: Contains a thiazole ring instead of a pyrimidine ring.
2-(4-(Quinolin-2-yl)phenyl)ethanethiol: Features a quinoline ring in place of the pyrimidine ring.
Uniqueness
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of drugs with high specificity and potency .
特性
CAS番号 |
545424-24-6 |
|---|---|
分子式 |
C12H12N2S |
分子量 |
216.30 g/mol |
IUPAC名 |
2-(4-pyrimidin-2-ylphenyl)ethanethiol |
InChI |
InChI=1S/C12H12N2S/c15-9-6-10-2-4-11(5-3-10)12-13-7-1-8-14-12/h1-5,7-8,15H,6,9H2 |
InChIキー |
DTYRLPXMRGDTBC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)




![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)


![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)
![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)

![1'-(Tert-butoxycarbonyl)-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13103572.png)
